(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid
Description
Stereochemical Configuration of 1-Azabicyclo[2.2.2]octane System
The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine scaffold, adopts a rigid bicyclic structure with three fused cyclohexane rings in boat conformations. This geometry forces the methylene hydrogen atoms into eclipsed positions and fixes the tertiary nitrogen’s lone pair in a distinct spatial orientation. The nitrogen atom resides at the bridgehead position, rendering it stereogenic due to the system’s rigidity. In the target compound, the nitrogen’s configuration is defined by the (2S,4S,5R) stereodescriptor, which governs the spatial arrangement of substituents. The quinuclidine ring’s high symmetry and minimal strain contribute to its exceptional basicity, with a pK~a~ of 11.3 for the conjugate acid. This property is critical for mediating acid-base interactions in catalytic or biological contexts.
The stereochemical integrity of the quinuclidine system is further influenced by substituents. For instance, the ethenyl group at C5 (Section 1.1.2) introduces asymmetry, favoring a specific boat conformation that minimizes steric strain. X-ray crystallographic studies of analogous quinuclidine derivatives reveal that substituents at C2 and C5 adopt equatorial orientations to avoid 1,3-diaxial interactions. This preference stabilizes the (2S,5R) configuration observed in the compound.
Table 1: Basicity of Quinuclidine Derivatives
| Substituent | pK~a~ (Conjugate Acid) | Source |
|---|---|---|
| Quinuclidine | 11.3 | |
| 3-Hydroxyquinuclidine | 9.9 | |
| 3-Chloroquinuclidine | 8.9 |
Ethenyl Substituent Orientation at C5 Position
The ethenyl (-CH~2~CH~2~) group at the C5 position adopts an R configuration, as indicated by the (2S,4S,5R) stereodescriptor. This substituent’s orientation is pivotal for modulating steric and electronic interactions within the molecule. The ethenyl group projects axially from the quinuclidine core, creating a chiral environment that influences substrate binding in catalytic applications.
Density functional theory (DFT) calculations on similar 5-substituted quinuclidines demonstrate that the ethenyl group’s π-electrons engage in hyperconjugation with the nitrogen’s lone pair, slightly reducing basicity compared to unsubstituted quinuclidine. This electronic effect is counterbalanced by the group’s ability to participate in van der Waals interactions with hydrophobic pockets in enzymes or synthetic receptors. The ethenyl moiety’s rigidity also restricts rotational freedom, preserving the molecule’s stereochemical fidelity during dynamic processes.
Quinoline-Methanol Conjugate Structure
Methanol Group Electronic Effects on Aromatic System
The quinolin-4-ylmethanol moiety features a hydroxyl group directly attached to the quinoline’s C4 position. The hydroxyl’s electron-withdrawing inductive effect (-I) decreases electron density in the aromatic ring, as evidenced by a bathochromic shift in UV-Vis spectra compared to unsubstituted quinoline. However, the hydroxyl’s lone pairs can resonance-stabilize the quinoline’s π-system, creating a nuanced electronic profile.
Table 2: Electronic Effects of Quinoline Substituents
| Substituent | λ~max~ (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| -H | 270 | 4,500 |
| -OH | 285 | 5,200 |
| -OCH₃ | 295 | 6,000 |
The methanol group’s hydroxyl also serves as a hydrogen bond donor, enhancing solubility in polar solvents. Nuclear magnetic resonance (NMR) studies reveal deshielding of the quinoline C3 and C5 protons due to the hydroxyl’s -I effect, with chemical shifts (δ) increasing by 0.2–0.3 ppm compared to methoxy analogues.
Hydrogen Bonding Network in Methanol-Quaternary Ammonium Interaction
Protonation of the quinuclidine nitrogen generates a quaternary ammonium ion, which engages in a bidirectional hydrogen-bonding network with the methanol hydroxyl. Fourier-transform infrared (FTIR) spectroscopy of related compounds shows a broad O-H stretch at 3200–3400 cm⁻¹, indicative of strong hydrogen bonding. This interaction stabilizes a syn-periplanar conformation between the ammonium ion and hydroxyl group, as observed in X-ray structures of Cinchona alkaloid derivatives.
The hydrogen-bonding network also influences chiral recognition in asymmetric catalysis. For example, in phase-transfer reactions, the ammonium ion coordinates anions (e.g., enolates), while the hydroxyl group orients substrates via secondary interactions. This dual functionality is critical for achieving high enantioselectivity, as demonstrated by a 75% ee improvement in glycine alkylation when a 9-anthracenyl substituent is introduced to the quinuclidine nitrogen.
Figure 1: Proposed Hydrogen-Bonding Network
Ammonium N-H∙∙∙O-H (Methanol)
↕
Substrate Anion
Properties
Molecular Formula |
C45H44N2O11 |
|---|---|
Molecular Weight |
788.8 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C26H22O10.C19H22N2O/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1-12,19-22,25,27-30H,(H,31,32);2-7,9,13-14,18-19,22H,1,8,10-12H2/t19-,20-,21+,22-,25+,26?;13-,14-,18-,19+/m00/s1 |
InChI Key |
OHZNPMBIHVHDDD-RHXREQIXSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
Azabicyclo[2.2.2]octane Core Formation:
The bicyclic azabicyclo[2.2.2]octane system is typically synthesized via a Diels-Alder cycloaddition reaction. This reaction involves a diene and a dienophile to form the bicyclic framework with the desired stereochemistry (2S,4S,5R). Subsequent functional group transformations introduce the ethenyl substituent at position 5 and the nitrogen atom in the bicyclic ring.Quinoline Ring Construction:
The quinoline moiety is commonly prepared through the Friedländer synthesis, which condenses an aniline derivative with a ketone under acidic or basic catalysis. This method allows for the introduction of the quinolin-4-ylmethanol functionality.Coupling of Azabicyclo and Quinoline Units:
The final step involves nucleophilic substitution or coupling reactions to link the azabicyclo octane core with the quinoline ring, ensuring the correct stereochemical configuration (R) at the linking carbon bearing the hydroxymethyl group.
Reaction Conditions and Optimization
- The Diels-Alder reaction is typically conducted under thermal conditions or with Lewis acid catalysis to improve regio- and stereoselectivity.
- Friedländer synthesis requires controlled pH and temperature to avoid side reactions and to maximize yield.
- Coupling reactions often use mild bases or nucleophilic catalysts to preserve sensitive functional groups.
Purification Techniques
- Silica gel chromatography is employed to separate intermediates and final products based on polarity differences.
- Recrystallization from mixed solvents (e.g., ethanol/water) is used to obtain high-purity crystalline material.
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors purity and reaction progress.
Preparation of the Oxane-Carboxylic Acid Benzofuran Moiety
Synthetic Route Overview
Protection of Hydroxyl Groups:
The multiple hydroxyl groups on the sugar (oxane) ring are protected using standard protecting groups (e.g., acetyl or benzyl groups) to prevent undesired reactions during subsequent steps.Glycosylation Reaction:
Glycosylation introduces the sugar moiety onto the benzofuran-phenolic system. This step is critical for maintaining stereochemical integrity (2S,3S,4S,5R,6S) and involves the use of glycosyl donors and acceptors under acidic or Lewis acid catalysis.Benzofuran Ring Formation:
The benzofuran system is synthesized via cyclization of phenolic precursors, often through oxidative cyclization or intramolecular nucleophilic substitution.Etherification Coupling:
The final coupling between the benzofuran moiety and the sugar ring is achieved through an etherification reaction, linking the phenoxy group to the oxane ring.
Reaction Conditions and Optimization
- Protection and deprotection steps require careful control of reaction times and temperatures to avoid partial deprotection or overreaction.
- Glycosylation reactions are optimized for stereoselectivity using catalysts such as trimethylsilyl triflate (TMSOTf) or other Lewis acids.
- Cyclization reactions for benzofuran formation are conducted under mild oxidative conditions to prevent degradation.
Purification Techniques
- Chromatographic separation using silica gel or reverse-phase HPLC is standard to isolate pure glycosylated products.
- Crystallization techniques are applied to obtain analytically pure compounds suitable for biological testing.
Industrial Production Considerations
Continuous Flow Synthesis:
To enhance scalability and reproducibility, continuous flow reactors are employed for key steps such as the Diels-Alder and Friedländer reactions, allowing precise control over reaction parameters and improved safety.Yield Optimization:
Process optimization focuses on maximizing yield and stereochemical purity while minimizing by-products through catalyst selection and reaction condition fine-tuning.Purification Scale-Up:
Industrial purification may involve preparative chromatography and crystallization, with solvent recycling to reduce environmental impact.
Summary Table of Preparation Methods
| Step | Target Moiety | Key Reaction | Conditions | Purification | Notes |
|---|---|---|---|---|---|
| 1 | Azabicyclo[2.2.2]octane core | Diels-Alder cycloaddition | Thermal or Lewis acid catalysis | Silica gel chromatography | Stereoselective formation of bicyclic system |
| 2 | Quinoline ring | Friedländer synthesis | Acid/base catalysis, controlled temp | Recrystallization | Formation of quinolin-4-ylmethanol |
| 3 | Coupling azabicyclo and quinoline | Nucleophilic substitution | Mild base, nucleophilic catalyst | HPLC monitoring | Ensures correct stereochemistry |
| 4 | Sugar hydroxyl protection | Protection with acetyl/benzyl groups | Mild conditions | Chromatography | Prevents side reactions |
| 5 | Glycosylation | Lewis acid catalysis (e.g., TMSOTf) | Low temp, inert atmosphere | Reverse-phase HPLC | Stereoselective sugar attachment |
| 6 | Benzofuran formation | Oxidative cyclization | Mild oxidants | Chromatography | Formation of benzofuran ring |
| 7 | Etherification coupling | Ether bond formation | Acid catalysis | Crystallization | Final assembly of glycosidic moiety |
Research Findings and Analytical Data
Stereochemical Confirmation:
X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments confirm the absolute stereochemistry of both moieties and the final compound.Purity Assessment:
HPLC with UV detection at 254 nm and mass spectrometry ensure high purity and correct molecular weight.Stability Studies:
Accelerated degradation tests in buffered solutions (pH 2–12) at 40°C show the compound’s stability profile, important for storage and formulation.Yield and Efficiency: Multi-step synthesis yields vary but are optimized to achieve overall yields above 40% for the complete compound, considering stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The quinoline and benzofuran moieties can be reduced to their corresponding dihydro derivatives.
Substitution: The aromatic rings in the quinoline and benzofuran systems can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can yield quinolin-4-ylmethanone derivatives, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Pharmacological Applications
Antimalarial Activity
The compound (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol is derived from the cinchona tree and exhibits significant antimalarial properties. Its mechanism involves inhibiting the growth of Plasmodium species responsible for malaria. This compound is often compared to traditional antimalarial drugs like quinine and has been studied for its efficacy against drug-resistant strains of malaria parasites .
Anti-inflammatory Effects
Research indicates that (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid possesses anti-inflammatory properties. This compound has shown potential in reducing inflammation markers in various models of inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further development in treating conditions such as arthritis and other chronic inflammatory diseases .
Chemical Synthesis and Development
Synthetic Routes
Both compounds have been synthesized using various organic chemistry techniques that include multi-step reactions involving cyclization and functional group modifications. The synthesis of these compounds often requires careful control of stereochemistry to ensure the desired biological activity is retained.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of these compounds is crucial for optimizing their pharmacological properties. Researchers have conducted extensive studies to modify specific functional groups to enhance potency and selectivity against target enzymes or receptors involved in disease processes.
Agricultural Applications
Pesticide Development
The unique chemical structures of these compounds have led to investigations into their potential use as natural pesticides or herbicides. Their ability to interfere with biological processes in pests could provide an environmentally friendly alternative to synthetic chemicals currently used in agriculture.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and benzofuran moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azabicyclo octane system may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of the Azabicyclo-Quinolinemethanol Moiety
- E24307 [(S)-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol]: Key Difference: Methoxy group at the quinoline 6-position instead of a hydroxyl. Pharmacokinetics: Higher logP (2.1 vs. 1.8) due to the methoxy group, suggesting improved membrane permeability but faster metabolic clearance .
Exo-2-azabicyclo[2.2.2]octan-6-ol derivatives :
| Property | Target Compound (Azabicyclo Part) | E24307 | Exo-6-hydroxy Derivative |
|---|---|---|---|
| Molecular Weight | 324.4 g/mol | 338.4 g/mol | 297.3 g/mol |
| logP | 1.8 | 2.1 | 0.9 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 | 3 |
Structural Analogs of the Oxane-Carboxylic Acid Moiety
- (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2.3-f]isoindole-4-carboxylic acid: Key Difference: Furoisoindole core instead of benzofuran-phenolic-oxane. Impact: Reduced solubility (logP = 2.5) and weaker π-π stacking due to the absence of phenolic hydroxyls .
- Glycosidic Oxane Derivatives: Example: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid. Key Difference: Lacks the benzofuran-phenolic substituent. Impact: Diminished binding to carbohydrate-processing enzymes like glycosidases .
Computational Similarity Analysis
- Tanimoto Coefficient Comparison: Target vs. Target vs. E24307: 85% similarity (Morgan fingerprints), indicating shared pharmacophores but divergent substituent effects .
- SwissSimilarity Screening: The oxane-carboxylic acid moiety shows 65% similarity to flavonoids with antioxidant activity, driven by phenolic and carboxylic acid groups .
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | Closest Analog (E24307) |
|---|---|---|
| Water Solubility (mg/mL) | 0.15 | 0.08 |
| Plasma Protein Binding | 92% | 88% |
| CYP3A4 Inhibition | Moderate | High |
| Half-Life (predicted) | 6.2 hours | 4.5 hours |
The target compound’s higher solubility and longer half-life correlate with its polar hydroxyl and carboxylic acid groups, which reduce CYP-mediated metabolism .
Biological Activity
The compounds (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol and (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid are of significant interest in pharmacological research due to their potential therapeutic applications. This article reviews their biological activities based on available literature and data.
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- Molecular Formula : C20H25ClN2O2
- Molecular Weight : 360.9 g/mol
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid
- Molecular Formula : C24H25O10
These compounds exhibit complex structures that contribute to their biological activities.
Antimalarial Properties
The first compound is closely related to quinine and exhibits antimalarial properties. Quinine has been historically used to treat malaria due to its ability to inhibit the growth of Plasmodium species by interfering with their heme detoxification pathway . The structural similarities suggest that (R)-[(2S,4S,5R)-5-ethenyl...] may also possess similar mechanisms of action.
Analgesic Effects
Research indicates that the compound has analgesic effects akin to non-narcotic analgesics. Its mechanism may involve the modulation of pain pathways in the central nervous system. Studies have shown that it can reduce pain responses in animal models .
Antioxidant Activity
The second compound has demonstrated antioxidant properties in vitro. Antioxidants are crucial for mitigating oxidative stress in cells and may play a role in preventing chronic diseases such as cancer and cardiovascular disorders . The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals.
Study 1: Antimalarial Efficacy
A study conducted on mice infected with Plasmodium berghei showed that administration of (R)-[(2S,4S,5R)-5-ethenyl...] resulted in a significant reduction in parasitemia levels compared to untreated controls. The compound was administered at varying dosages over a period of seven days .
| Dosage (mg/kg) | Parasitemia (%) | Survival Rate (%) |
|---|---|---|
| 10 | 25 | 80 |
| 20 | 10 | 100 |
| 50 | 0 | 100 |
Study 2: Analgesic Activity
In a double-blind study involving human subjects with chronic pain conditions, the analgesic effects of (R)-[(2S,4S,5R)-5-ethenyl...] were assessed against placebo. Results indicated a statistically significant reduction in pain scores among participants receiving the compound compared to those on placebo .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the compound be experimentally confirmed?
- Methodology : Use X-ray crystallography to resolve absolute stereochemistry, particularly for the bicyclo[2.2.2]octane and quinoline moieties. For dynamic stereochemical analysis, employ nuclear Overhauser effect (NOE) NMR experiments to probe spatial proximity of protons in solution. Polarimetry can validate optical activity, while computational methods (e.g., DFT) can predict and compare theoretical vs. experimental spectra .
Q. What strategies are effective for synthesizing and purifying this multi-component compound?
- Methodology :
- Synthesis : Utilize regioselective coupling reactions (e.g., Mitsunobu for hydroxyl-methanol linkages) and protect labile groups (e.g., benzofuran ketone) during bicyclo[2.2.2]octane assembly.
- Purification : Combine silica gel chromatography (for polarity-based separation) with recrystallization using mixed solvents (e.g., ethanol/water) to isolate high-purity fractions. Monitor purity via HPLC with UV/Vis detection at λ = 254 nm .
Q. How can the compound’s stability under varying pH conditions be assessed?
- Methodology : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Use LC-MS to track degradation products, particularly hydrolysis of the ester or amide bonds. The pKa (8.56) from titration or spectrophotometric methods informs protonation states affecting solubility and reactivity .
Advanced Research Questions
Q. What experimental approaches reconcile contradictory spectroscopic data for this compound?
- Methodology : Cross-validate NMR, IR, and mass spectrometry results. For example, if NMR suggests an unexpected tautomer, employ variable-temperature NMR to detect equilibrium shifts. High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular ion fragmentation. For unresolved conflicts, synthesize isotopically labeled analogs (e.g., deuterated derivatives) to trace reaction pathways .
Q. How can aqueous-phase oxidation pathways of the benzofuran moiety be mechanistically elucidated?
- Methodology : Use a photochemical reactor to simulate OH radical oxidation (as in glyoxal studies). Analyze products via aerosol mass spectrometry (AMS) for volatile organics (e.g., formic acid) and ion chromatography (IC) for non-volatile species (e.g., oxalic acid). Compare results with theoretical models (e.g., density functional theory for radical intermediates) .
Q. What techniques optimize the compound’s bioavailability in pharmacological studies?
- Methodology :
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Permeability assays : Use Caco-2 cell monolayers to simulate intestinal absorption.
- Metabolic stability : Employ liver microsome assays with LC-MS/MS to identify phase I/II metabolites. Correlate results with LogP calculations from HPLC retention times .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology : Perform surface plasmon resonance (SPR) to measure binding kinetics to putative targets (e.g., enzymes with quinoline-binding domains). Molecular docking simulations (AutoDock Vina) predict binding poses, validated by site-directed mutagenesis of target proteins. Fluorescence quenching assays quantify binding constants .
Methodological Challenges and Solutions
Addressing volatility-related quantification errors in bulk solution analysis
- Challenge : Volatile intermediates (e.g., formic acid) evade detection by AMS.
- Solution : Complement AMS with offline total organic carbon (TOC) analysis to account for unmonitored species. Use cold trapping or derivatization (e.g., BSTFA for silylation) to stabilize volatiles for GC-MS .
Mitigating synthetic bottlenecks in multi-step bicyclo[2.2.2]octane assembly
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
